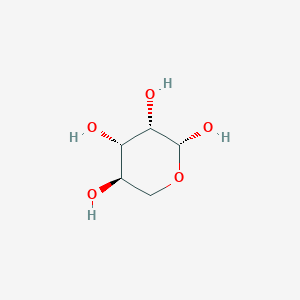

beta-D-lyxopyranose

Description

Historical Perspectives and Foundational Investigations of Pentose (B10789219) Monosaccharides

The study of pentose monosaccharides is deeply rooted in the foundational work of late 19th and early 20th-century chemists, most notably the German chemist Emil Fischer, whose monumental contributions earned him the Nobel Prize in Chemistry in 1902. libretexts.orglibretexts.org Fischer's investigations into the structure and stereochemistry of sugars laid the groundwork for understanding the complex world of carbohydrates. nobelprize.org At the time, determining the exact spatial arrangement of atoms in these molecules was a formidable challenge. libretexts.org

Fischer's success was built upon a logical and systematic approach. He utilized reactions like the formation of phenylhydrazones and osazones, using his discovered reagent phenylhydrazine, to relate different sugars to one another. nobelprize.orgacademie-sciences.fr A pivotal breakthrough was the application and refinement of the Kiliani synthesis (now known as the Kiliani–Fischer synthesis). wikipedia.orgmdpi.com This method allowed for the elongation of an aldose carbon chain by one atom, making it possible to systematically synthesize and interrelate sugars. wikipedia.org Starting from the simplest aldose, glyceraldehyde, chemists could build up to tetroses, pentoses, and hexoses. academie-sciences.frmdpi.com This process was crucial in elucidating the structures of the eight possible stereoisomers of aldopentoses, which exist as four pairs of D/L enantiomers: ribose, arabinose, xylose, and lyxose. libretexts.orgchemistrysteps.compressbooks.pub Through this systematic chain-extension and degradation work, the stereochemical configuration of D-lyxose, along with its fellow pentoses, was definitively established within the D-family of aldoses. mdpi.comyale.edu

Structural Characteristics and Stereochemical Nuances of β-D-Lyxopyranose within the Aldopentose Series

Lyxose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group in its open-chain form. wikipedia.org The aldopentoses possess three chiral centers, giving rise to a total of eight stereoisomers (2³). chemistrysteps.comyoutube.com These are grouped into four D-sugars and their corresponding L-enantiomers. youtube.com Within this family, D-lyxose is distinguished by its specific stereochemistry; it is the C-2 epimer of D-xylose, meaning they differ only in the configuration around the second carbon atom. wikipedia.org While D-ribose, L-arabinose, and D-xylose are found widely in nature, lyxose occurs only rarely. pressbooks.pub

In solution, monosaccharides like D-lyxose predominantly exist as cyclic hemiacetals rather than in their open-chain form. The formation of a six-membered ring results in a pyranose structure. For D-lyxose, this cyclization yields D-lyxopyranose. The anomeric carbon (C-1) becomes a new stereocenter, leading to two distinct anomers: α-D-lyxopyranose and β-D-lyxopyranose. In β-D-lyxopyranose, the hydroxyl group on the anomeric carbon is in the equatorial position (cis to the CH₂OH group at C-5).

The pyranose ring is not planar and adopts stable chair conformations to minimize steric strain. youtube.comscispace.com The relative stability of these chair conformations is determined by the spatial arrangement of the hydroxyl groups, with a preference for conformations that place bulky substituents in equatorial rather than axial positions to reduce unfavorable 1,3-diaxial interactions. youtube.com Computational conformational analysis, similar to studies performed on the related D-xylopyranose, helps in determining the most stable chair forms and the Boltzmann population distribution of various conformers. arxiv.orgresearchgate.net

Table 1: Physicochemical Properties of β-D-Lyxopyranose

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₀O₅ |

| Molar Mass | 150.13 g/mol |

| IUPAC Name | (3S,4S,5R)-oxane-2,3,4,5-tetrol nih.gov |

| Melting Point | 108-112 °C |

| Appearance | White solid |

Table 2: The Family of D-Aldopentoses

| Name | Relationship to D-Lyxose | Natural Abundance Note |

|---|---|---|

| D-Ribose | C-3 Epimer | Component of RNA pressbooks.pub |

| D-Arabinose | C-3 Epimer of D-Xylose | Found in many plants pressbooks.pub |

| D-Xylose | C-2 Epimer | Found in wood (as xylan) pressbooks.pub |

| D-Lyxose | - | Rare in nature wikipedia.org |

Contemporary Significance and Emerging Research Directions for β-D-Lyxopyranose

Although a rare sugar, D-lyxose and its derivatives are gaining attention in modern carbohydrate research. It is known to be a component of certain bacterial glycolipids. wikipedia.org The unique stereochemistry of β-D-lyxopyranose makes it a valuable chiral building block and a target for enzymatic synthesis.

A significant area of research involves D-lyxose isomerase (LI), an enzyme capable of converting D-xylulose to D-lyxose. nih.gov Recently, a novel, highly specific, and thermostable D-lyxose isomerase was discovered in a hyperthermophilic archaeon. nih.gov Such enzymes are of industrial interest for the efficient production of rare sugars, which can serve as precursors for pharmaceuticals or as low-calorie sweeteners. nih.govnih.gov

Furthermore, β-D-lyxopyranose serves as a precursor in the stereoselective synthesis of complex carbohydrates. For instance, a non-reducing disaccharide containing an α-L-lyxopyranosyl moiety linked to a β-D-glucopyranoside has been proposed as a biosynthetic precursor to the avilamycin (B193671) family of antibiotics. nih.gov The chemical synthesis of this target molecule has been successfully achieved, with strategies employing a lyxopyranosyl derivative as the glycosyl donor. nih.gov This highlights the role of lyxose derivatives in constructing complex oligosaccharides that are part of biologically active natural products. Its application as a building block in the synthesis of glycosaminoside derivatives with potential biological activities is also an active area of investigation. mdpi.com The ability to incorporate this rare pentose into larger molecules opens avenues for drug discovery and the development of novel bioactive compounds. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| β-D-allopyranose |

| α-D-Arabinopyranose |

| Arabinose |

| Arabinaric acid |

| Avilamycin A |

| Caffeine |

| D-Allose |

| D-Altrose |

| D-Arabinose |

| D-Erythrose |

| D-Fructose |

| D-Galactose |

| D-Glucose |

| D-Glyceraldehyde |

| D-Gulose |

| D-Idose |

| D-Lyxose |

| D-lyxopyranose |

| α-D-lyxopyranose |

| β-D-lyxopyranose |

| D-Mannose |

| D-Psicose |

| D-Ribose |

| D-Talose |

| D-Threose |

| D-Xylose |

| D-Xylulose |

| Dihydroxyacetone |

| Fructose |

| Galactose |

| Glucose |

| Gluconic acid |

| Glyceraldehyde |

| Glycyl-glycine |

| Guanine |

| Idose |

| L-Arabinose |

| L-Glyceraldehyde |

| L-Lyxose |

| L-Ribose |

| Lactose |

| Lyxose |

| Mannonic acid |

| Mannose |

| Phenylhydrazine |

| Proline |

| Purine |

| Ribose |

| Sucrose |

| Talose |

| Theobromine |

| Threose |

| Uric acid |

| Xanthine |

| Xylose |

| Xylaric acid |

| Xylitol |

| α-L-lyxopyranosyl |

| β-D-glucopyranoside |

| β-L-talopyranose |

| α-D-tagatopyranose |

Structure

3D Structure

Properties

CAS No. |

107655-34-5 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5-/m1/s1 |

InChI Key |

SRBFZHDQGSBBOR-MGCNEYSASA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Other CAS No. |

107655-34-5 |

Synonyms |

beta-Lyxopyranose (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for β D Lyxopyranose and Its Derivatives

Chemoenzymatic Synthesis Strategies for β-D-Lyxopyranose

Chemoenzymatic strategies combine chemical steps with enzymatic catalysis to leverage the high specificity and efficiency of enzymes. mdpi.com

Biocatalytic Pathways for the Preparation of L-Lyxose from D-Sugars

Biocatalytic pathways offer environmentally friendly routes for synthesizing rare sugars like L-lyxose, an enantiomer of D-lyxose. While most naturally occurring sugars are in the D-form, some L-sugars like L-lyxose and L-arabinose exist in nature. wikipedia.org Converting readily available D-sugars into L-lyxose is a key aspect of these pathways. For instance, enzymatic interconversions of monosaccharides can create shortcuts in synthetic routes. researchgate.net While converting D-sugars to their L-isomers often involves polyols as intermediates using oxidoreductases, requiring expensive cofactors, alternative enzymatic approaches are being explored. researchgate.net

Enzymatic Transglycosylation Reactions and β-D-Lyxopyranose as a Glycosyl Donor or Acceptor

Enzymatic transglycosylation reactions involve the transfer of a glycosyl unit from a donor to an acceptor molecule, catalyzed by enzymes like glycosyltransferases or hydrolases. These reactions are vital for synthesizing oligosaccharides and glycoconjugates. numberanalytics.comcapes.gov.br β-D-Lyxopyranose can potentially act as either a glycosyl donor or acceptor in such reactions, contributing to the formation of novel carbohydrate structures. Enzymes immobilized on solid supports have been used for transglycosylation reactions in the production of nucleoside analogues, demonstrating the potential of this approach in carbohydrate chemistry. epo.org The specificity of enzymes like β-glucuronidase in transferring glucuronyl residues to acceptor sugars with specific structural requirements highlights the potential for enzymatic reactions involving lyxopyranose. capes.gov.br

Applications of L-Rhamnose Isomerase (RhaA) in Enantioselective Production of L-Lyxose

L-Rhamnose isomerase (L-RhI, RhaA, EC 5.3.1.14) is an enzyme that catalyzes the reversible isomerization between L-rhamnose and L-rhamnulose. uniprot.orgnih.govd-nb.infouniprot.org This enzyme has gained attention due to its broad substrate specificity, which includes the isomerization of L-lyxose to L-xylulose. uniprot.orgnih.govd-nb.info This catalytic activity makes L-rhamnose isomerase a valuable tool for the enantioselective production of L-lyxose from L-xylulose, or potentially the conversion of L-lyxose in metabolic pathways. uniprot.orgd-nb.info Studies have shown that L-RhI from Escherichia coli exhibits activity towards both L-rhamnose and L-lyxose. d-nb.info Novel L-rhamnose isomerases with specific substrate reactivities, including reactivity with L-lyxose, are being explored for their potential in producing rare sugars. wipo.int

Stereoselective Chemical Synthesis Approaches for β-D-Lyxopyranose

Stereoselective chemical synthesis aims to produce a single stereoisomer of a compound with high purity. This is particularly important for carbohydrates due to the presence of multiple chiral centers.

Glycosylation Reactions and Anomeric Control in β-D-Lyxopyranose Synthesis

Glycosylation reactions are fundamental in carbohydrate synthesis, forming glycosidic bonds between sugar units. numberanalytics.comwikipedia.org These reactions often create a new stereogenic center at the anomeric position of the glycosyl donor, leading to potential mixtures of α and β anomers. wikipedia.org Achieving anomeric control, specifically favoring the formation of the β-glycosidic linkage in the synthesis of β-D-lyxopyranose derivatives, is a significant challenge. Various factors influence anomeric stereoselectivity, including the nature of the glycosyl donor and acceptor, the activating reagent, solvent, temperature, and the use of protecting groups. wikipedia.orgd-nb.info Neighboring group participation from protecting groups at the C-2 position can influence the stereochemical outcome. d-nb.info Strategies involving the judicious choice of leaving groups and catalysts are employed to achieve desired stereoselectivity. wikipedia.orgmdpi.com

Synthesis of 1,1'-Linked Disaccharides Incorporating L-Lyxopyranosyl Moieties

The synthesis of 1,1'-linked disaccharides involves the formation of a glycosidic bond between the anomeric carbons of two monosaccharides. libretexts.orguobaghdad.edu.iq These non-reducing disaccharides are found in various natural products and can exhibit diverse biological properties. uobaghdad.edu.iqresearchgate.net Incorporating L-lyxopyranosyl moieties into 1,1'-linked disaccharides requires controlled glycosylation reactions to achieve the desired anomeric configuration at both anomeric centers. d-nb.infonih.gov Research has focused on developing stereoselective methods for synthesizing such disaccharides. For example, the synthesis of β-D-Glcp-(1→1)-α-L-Lyxp, a proposed biosynthetic precursor of avilamycin (B193671) A, has been investigated using different glycosylation strategies. d-nb.inforesearchgate.netnih.gov Studies comparing the use of glucose or lyxose moieties as glycosyl donors have shown that the choice of donor and reaction conditions significantly impact stereoselectivity and yield. d-nb.infonih.gov The use of trichloroacetimidate (B1259523) donors has proven effective in achieving stereoselective glycosylation in the synthesis of 1,1'-linked disaccharides containing L-lyxopyranosyl units. d-nb.infonih.gov

Here is a table summarizing some research findings on the synthesis of 1,1'-linked disaccharides incorporating L-lyxopyranosyl moieties:

| Glycosyl Donor | Glycosyl Acceptor | Product Configuration | Ratio (β,α : β,β) | Yield (%) | Citation |

| 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate | 2,3,4,6-tetra-O-acetyl-D-glucopyranose | β-D-Glcp-(1→1)-L-Lyxp | 10:1 | 50 | d-nb.infonih.gov |

| 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate | 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose | β-D-Glcp-(1→1)-α-L-Lyxp | Single isomer | 72 | d-nb.infonih.gov |

This table illustrates the impact of the glycosyl acceptor on the stereoselectivity of the glycosylation reaction when using the same L-lyxopyranosyl donor.

Strategies Employing Glycosyl Donors and Acceptors for Stereoselective Glycosidic Linkage Formation

Stereoselective glycosylation relies on the careful selection of both the glycosyl donor and the glycosyl acceptor, as well as the reaction conditions. Various activated lyxopyranosyl donors can be employed, including glycosyl halides, thioglycosides, and trichloroacetimidates. The nature of the leaving group on the donor significantly influences its reactivity and the stereochemical outcome of the glycosylation. Acceptors, typically protected lyxopyranose derivatives or other molecules containing hydroxyl groups, participate in the reaction by attacking the activated anomeric center of the donor.

Research has explored the use of 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate as a glycosyl donor in reactions with various acceptors, such as protected glucopyranose derivatives. researchgate.netnih.govebi.ac.uk For instance, the reaction of this lyxopyranosyl trichloroacetimidate with 2,3,4,6-tetra-O-acetyl-D-glucopyranose yielded a disaccharide as a mixture of 1β,1'α and 1β,1'β isomers, with a ratio of 10:1 and a yield of 50%. researchgate.netnih.govebi.ac.uk When reacted with 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose, the desired 1β,1'α disaccharide was obtained as a single isomer in 72% yield. researchgate.netnih.govebi.ac.uk These results highlight how the structure of the acceptor can impact both the yield and the stereoselectivity of the glycosidic linkage formation.

Impact of Lewis Acid Catalysts (e.g., BF3·OEt2, TMSOTf, SnCl4) on Stereochemical Outcomes

Lewis acid catalysts play a critical role in activating glycosyl donors and influencing the stereochemical outcome of glycosylation reactions. Common Lewis acids used in carbohydrate chemistry include boron trifluoride diethyl etherate (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and tin(IV) chloride (SnCl₄). d-nb.inforsc.orgresearchgate.netd-nb.inforsc.org

Studies on the formation of 1,1'-linked disaccharides involving D-lyxose have investigated the effect of different Lewis acids on stereoselectivity. d-nb.info The use of TMSOTf generally resulted in low yields and poor stereoselectivity. d-nb.info Switching to tin tetrachloride (SnCl₄) showed a slight improvement in both yield and stereoselectivity. d-nb.info The most favorable results, in terms of both yield and stereoselectivity, were obtained using BF₃·OEt₂. d-nb.info For example, in the synthesis of a specific disaccharide, BF₃·OEt₂ provided yields up to 45% with an isomer ratio of 4:1. d-nb.info

The choice of Lewis acid can influence the reaction pathway, potentially favoring either Sɴ1-like (dissociative) or Sɴ2-like (associative) mechanisms, which in turn dictates the anomeric stereochemistry of the product. The solvent also plays a role, with acetonitrile (B52724), for instance, known to influence stereochemical outcomes in glycosylation reactions catalyzed by Lewis acids like BF₃·OEt₂ and TMSOTf, potentially through the formation of nitrilium ions. rsc.orgresearchgate.netrsc.org

The following table summarizes some reported results on the impact of Lewis acids on the stereoselectivity of glycosidic linkage formation involving a D-lyxose derivative:

| Entry | Lewis Acid | Equivalents (Lewis Acid) | Yield (%) | Isomer Ratio (β:α) |

| 1 | TMSOTf | 0.1 | Low | Low |

| 2 | TMSOTf | >0.1 | Low | Low |

| 3 | SnCl₄ | 0.1 | 45 | 10:1 |

| 4 | BF₃·OEt₂ | 0.1 | 36 | 4:1 |

| 5 | BF₃·OEt₂ | >0.1 | Up to 45 | 4:1 |

Note: Data extracted from a study on the synthesis of 1,1'-linked disaccharides involving D-lyxose. d-nb.info Specific substrates and full conditions are detailed in the source.

Synthesis of Halogenated β-D-Lyxopyranose Derivatives

Halogenated sugars are valuable synthetic intermediates and can exhibit altered biological properties compared to their non-halogenated counterparts. The introduction of halogens, particularly fluorine, into the lyxopyranose scaffold requires specific synthetic strategies.

Preparation of Chlorosulfated Lyxopyranosyl Chlorides

Synthetic Routes to Polyfluorinated Lyxopyranose Analogues

The synthesis of polyfluorinated carbohydrates, including lyxopyranose analogues, has been an area of research for several decades. nih.govacs.orgacs.orgresearchgate.net Methodologies for introducing fluorine atoms into sugar structures often involve nucleophilic or electrophilic fluorination reactions.

One approach to synthesizing fluorinated lyxopyranose derivatives involves the addition of fluorinating reagents to unsaturated sugar precursors. For example, the addition of CF₃OF to 3,4-di-O-acetyl-D-xylal has been reported to yield fluorinated lyxopyranose and related sugars. nih.govacs.org Other methods may involve deoxyfluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) on protected lyxopyranose derivatives containing hydroxyl groups. nih.gov

The synthesis of polyfluorinated carbohydrates is often complex, requiring careful control of reaction conditions to achieve regioselectivity and stereoselectivity. nih.govacs.org Research in this area has contributed to the development of synthetic routes to various fluorinated sugar analogues with potential applications in different fields. nih.govacs.org

Synthetic Approaches to Thio-β-D-Lyxopyranose Analogues

Thio-sugar analogues, where an oxygen atom in the carbohydrate ring or at the anomeric position is replaced by a sulfur atom, are of interest due to their altered chemical stability and potential biological activities. The synthesis of thio-β-D-lyxopyranose analogues typically involves introducing a sulfur functionality into the lyxopyranose scaffold.

Synthetic routes to thioglycosides of lyxopyranose can involve the reaction of a protected lyxopyranosyl donor with a thiol in the presence of a promoter. For instance, protected lyxopyranosyl halides or trichloroacetimidates can react with various thiols under Lewis acid catalysis to form anomeric thioethers.

Another approach involves the synthesis of thiosugars where a ring oxygen is replaced by sulfur. The first synthesis of 2,5-anhydro-5-thio-D-allononitrile starting with L-lyxose via a trifluoromethanesulfonic ester intermediate has been reported. ebi.ac.uk While this example pertains to an L-lyxose derivative and involves a ring sulfur, similar principles and methodologies might be adapted for the synthesis of other thio-β-D-lyxopyranose analogues. The stereochemical outcome at the anomeric center during the formation of thioglycosides is also influenced by the reaction conditions and the nature of the reactants.

Construction of β-D-Lyxopyranose-Containing Nucleosides and Related Scaffolds

Nucleosides containing β-D-lyxopyranose as the sugar moiety are of significant interest, particularly in the context of antiviral and anticancer research, as modified nucleosides can exhibit potent biological activities. The synthesis of these lyxopyranose-containing nucleosides typically involves the coupling of a protected β-D-lyxopyranose derivative with a silylated or otherwise activated nucleobase (Adenine, Guanine, Cytosine, Thymine, Uracil). nih.govnih.govnih.govnih.govwikipedia.orguni.lunih.govnih.govfishersci.cawikipedia.orgfishersci.caciteab.comuni.lumetabolomicsworkbench.orgmetabolomicsworkbench.orgmitoproteome.orgmetabolomicsworkbench.orgmetabolomicsworkbench.orgfishersci.fifishersci.atfishersci.campg.dempg.de

The most common method for constructing the N-glycosidic bond between the sugar and the nucleobase is the Vorbrüggen glycosylation, which utilizes a Lewis acid catalyst (such as TMSOTf or SnCl₄) to activate the sugar and promote the coupling with a persilylated nucleobase. d-nb.infonih.govwikipedia.orgfishersci.iefishersci.co.uk The stereochemical outcome of this glycosylation (formation of α or β anomer) is crucial for biological activity and can be influenced by the catalyst, solvent, and protecting groups on the sugar.

While specific detailed examples of β-D-lyxopyranose nucleoside synthesis were not extensively detailed in the immediate search results, the general principles of nucleoside synthesis using glycosyl donors and activated nucleobases are applicable. Research in this area often focuses on optimizing conditions to achieve high yields of the desired β-anomer. The synthesis of 2',3'-dideoxy difluorinated pentoses has been explored for applications in nucleoside chemistry, suggesting that fluorinated lyxopyranose derivatives could also be utilized in the synthesis of modified nucleosides. nih.govacs.org

The construction of related scaffolds might involve coupling β-D-lyxopyranose to other aglycones through stable linkages, exploring diverse chemical spaces for potential therapeutic agents.

Stereoselective Synthesis of C-Acyl Glycosidic Compounds of Lyxopyranose

The stereoselective synthesis of C-acyl glycosidic compounds of lyxopyranose is a significant area of research due to the biological relevance of C-glycosides as stable mimetics of natural O-glycosides. C-glycosides, characterized by a carbon-carbon linkage at the anomeric center, exhibit enhanced resistance to enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. nih.govthieme-connect.de

Recent advancements in this field have focused on developing efficient and stereoselective methodologies for constructing the C-C bond at the anomeric position. One approach involves transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed reductive cross-coupling between glycosyl bromides and aryl bromides has been reported for the stereoselective synthesis of C-aryl glycosides, including those derived from various glycosyl units. thieme-connect.de While this method has shown promise for different saccharides, achieving high β-stereoselectivity with certain donors, such as glucose-type donors, can still be a challenge. thieme-connect.de

Another strategy involves the use of copper-catalyzed highly stereoselective one-pot reactions for the synthesis of unprotected C-acyl manno-, rhamno-, and lyxopyranosides. univie.ac.at This method has been highlighted for its efficiency and selectivity in constructing unprotected C-glycosidic compounds, including those related to naturally abundant scleropentasides, which are a class of C-acyl glycosidic compounds. univie.ac.at

Corey-Seebach Umpolung reactions have also been explored for the β-selective one-pot synthesis of acyl-C-glycosides. univie.ac.at This approach offers an alternative route to access C-acyl glycosides with control over the anomeric configuration.

Furthermore, catalytic multicomponent reactions have emerged as a route to C-acyl glycosides. A three-component nickel-catalyzed reductive regime has been developed, facilitating the chemoselective union of glycosyl halides, organoiodides, and isobutyl chloroformate as a carbon monoxide surrogate. nih.gov This method tolerates multiple functionalities and provides products with high diastereoselectivities, enabling the synthesis of challenging C-acyl glycosides. nih.gov

Stereoretentive anomeric acylation methods have also been developed using cross-coupling reactions of glycosyl stannanes with thio- and selenoesters. acs.orgacs.org This methodology allows for the programmed synthesis of C-glycosyl ketones with exclusive control over the anomeric configuration for both anomers of various saccharides. acs.org

The stereochemical outcome in the synthesis of C-acyl glycosides can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. For example, in some reactions, the use of bulky ligands has been shown to impact selectivity. acs.org The stereochemical outcome can sometimes be rationalized using models such as the Cram chelate model, particularly in reactions involving additions to carbonyl groups adjacent to stereocenters. acs.org

Protecting Group Strategies and Deprotection Methodologies in β-D-Lyxopyranose Chemistry

The synthesis of complex carbohydrate derivatives, including those of β-D-lyxopyranose, necessitates the strategic use of protecting groups to selectively mask hydroxyl functionalities and prevent undesired side reactions during synthetic transformations. researchgate.netorganic-chemistry.org An efficient protecting group strategy is crucial for achieving high yields and controlling regio-, chemo-, and stereoselectivity. bham.ac.uk

A wide array of protecting groups is employed in carbohydrate chemistry, broadly categorized into ether, ester, and acetal (B89532) types. researchgate.net The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy. Orthogonal protecting group strategies are particularly valuable, allowing for the selective removal of one protecting group set without affecting others. bham.ac.uk

Commonly used ether-type protecting groups include benzyl (B1604629) (Bn), tert-butyldimethylsilyl (TBDMS), allyl (All), and trityl (Tr) ethers. researchgate.net Benzyl ethers are frequently used due to their relative stability under various chemical conditions, including acidic and alkaline environments. researchgate.net Silyl ethers, such as TBDMS, are also common. researchgate.net Allyl ethers can be selectively cleaved under specific conditions. Trityl ethers are often used for the primary hydroxyl group due to steric hindrance. researchgate.net

Ester-type protecting groups, such as acetyl (Ac) and benzoyl (Bz), are also widely utilized. researchgate.net These groups can influence the stereochemical outcome of glycosylation reactions through neighboring group participation, typically favoring the formation of 1,2-trans-glycosides. nih.gov Pivaloyl (Piv) groups are more stable than other acyl protecting groups. libretexts.org

Acetal-type protecting groups, such as isopropylidene or benzylidene acetals, are often used to protect vicinal diols. These cyclic acetals can help rigidify the sugar ring conformation, which can influence reaction stereoselectivity.

The introduction and removal of protecting groups add steps to the synthetic sequence, making it essential that these steps are high-yielding and straightforward. organic-chemistry.org The protecting group should be stable under the conditions of subsequent reactions and easily removable when no longer needed. organic-chemistry.org Ideally, the deprotection conditions should not affect other functional groups or protecting groups present in the molecule. organic-chemistry.org

Deprotection methodologies vary depending on the type of protecting group. Benzyl ethers are typically removed by hydrogenolysis. nih.govlibretexts.org Acetyl and benzoyl groups can often be removed by treatment with acid or base. libretexts.org Silyl ethers are commonly cleaved using acid or fluoride (B91410) ions. libretexts.org Acetals and ketals are generally removed by acid treatment. libretexts.org

In some cases, protecting groups can also serve a dual role, influencing stereoselectivity directly or indirectly. nih.gov For example, a 2-O-acyl group can direct glycosylation to favor the 1,2-trans product through anchimeric assistance. nih.gov Conversely, non-participating protecting groups, such as benzyl ethers at the C2 and C3 positions, are often used to promote the formation of 1,2-cis-glycosides, although achieving high selectivity can be challenging. nih.gov

The development of protecting group-free glycosylation strategies is an ongoing area of research aimed at simplifying synthetic procedures. beilstein-journals.org However, for complex syntheses involving multiple functional group transformations, protecting groups remain indispensable tools for achieving selectivity and control. researchgate.netbham.ac.uk

Conformational Analysis and Dynamic Behavior of β D Lyxopyranose

Pyranose Ring Conformations and Preferred Orientations in Solution

Pyranose rings typically exist in chair conformations, denoted as ⁴C₁ and ¹C₄. These designations indicate which carbon atoms are above and below the plane of the ring, with the ring oxygen usually considered part of the plane for reference uni-kiel.de. The relative stability of these conformations is influenced by steric interactions between substituents and stereoelectronic effects.

Elucidation of Chair Conformations (e.g., ⁴C₁) for β-D-Lyxopyranose Derivatives

Studies on lyxopyranose derivatives, such as chlorosulfated β-D-lyxopyranosyl chlorides, have provided insights into their preferred chair conformations in solution. Analysis using techniques like proton magnetic resonance (PMR) spectroscopy indicates that these derivatives predominantly exist in the conformation where the chlorine atom at the anomeric center (C-1) is in an axial position. cdnsciencepub.com. For β-D-lyxopyranosyl chlorides, this preference corresponds to a predominance of the ⁴C₁ conformation. cdnsciencepub.com. While studies on β-D-lyxopyranose itself are less detailed in the provided results, research on related pentopyranoses like methyl β-D-xylopyranoside suggests that in polar solvents like water, the ⁴C₁ chair conformation tends to be more stable nih.gov. Another study specifically mentions that the minor β-D-lyxopyranose exists only in the ⁴C₁ conformation in the presence of Pd-tmen uni-muenchen.de.

Influence of the Anomeric Effect on Conformational Preferences of Lyxopyranosides

The anomeric effect is a key stereoelectronic phenomenon influencing the conformational preferences of glycosides and sugars. It describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to prefer an axial orientation, despite potentially increased steric hindrance scripps.eduwikipedia.orgdypvp.edu.in. This effect is attributed to stabilizing interactions, such as hyperconjugation, between the lone pairs on the ring oxygen and the anti-bonding orbital of the exocyclic C-X bond (where X is the electronegative substituent) dypvp.edu.in.

In lyxopyranosides, the anomeric effect plays a significant role in determining the favored conformation. For instance, in chlorosulfated β-D-lyxopyranosyl chlorides, the anomeric effect is a factor in the observed preference for the conformation where the chlorine is axial cdnsciencepub.com. This axial preference at the anomeric center in pyranose rings is a characteristic manifestation of the anomeric effect scripps.eduwikipedia.orgdypvp.edu.in. While the provided results specifically discuss lyxopyranosyl chlorides, the principles of the anomeric effect are applicable to β-D-lyxopyranose and its derivatives, influencing the orientation of the hydroxyl group at the anomeric carbon.

Tautomeric Equilibria and Mutarotation Kinetics of D-Lyxose and its Pyranose Forms

In aqueous solution, D-lyxose, like other reducing sugars, exists as an equilibrium mixture of various tautomeric forms, including the open-chain aldehyde form, and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. Each cyclic form also exists as two anomers (alpha and beta) masterorganicchemistry.comaip.org. The process of interconversion between these forms is called mutarotation, which results in a change in the optical rotation of the solution over time until equilibrium is reached masterorganicchemistry.com.

While detailed equilibrium compositions for D-lyxose across various conditions are not extensively provided in the search results, one source mentions that D-lyxose in aqueous solution shows readily detectable amounts of the pyranose forms at equilibrium, unlike some other pentoses cdnsciencepub.com. Another result indicates that β-D-lyxose exists in the ¹C₄ and ⁴C₁ conformations researchgate.net. The mutarotation process involves the opening of the ring to the acyclic form, followed by re-cyclization to form the different anomers and ring sizes masterorganicchemistry.com. The kinetics of mutarotation can be influenced by factors such as temperature and the presence of catalysts (acids or bases) researchgate.netcore.ac.uk.

Intermolecular Interactions and Complex Formation Involving β-D-Lyxopyranose

β-D-Lyxopyranose can engage in intermolecular interactions, including hydrogen bonding and complex formation with metal ions. These interactions can influence its conformational equilibrium and anomeric composition in solution.

Complexation with Metal Ions (e.g., Alkaline Earth Metals, Sodium, Potassium) in Aqueous Solution

Sugars containing specific arrangements of hydroxyl groups can form complexes with metal ions in aqueous solution acs.orgacs.org. β-D-Lyxopyranose possesses a sequence of hydroxyl groups that can facilitate such complexation. Studies have shown that β-D-lyxopyranose can form complexes with metal ions, including alkaline earth metals (such as calcium) and alkali metals (sodium and potassium) acs.orgacs.org. Alkaline earth metals generally form stronger complexes with sugars compared to sodium and potassium, which form weaker complexes acs.orgacs.org.

Complex formation can occur through the coordination of hydroxyl oxygen atoms to the metal ion. The specific sites of metal binding can vary depending on the metal ion and the conformation of the sugar. For example, studies on D-lyxose have shown complex formation with copper(II) and palladium(II), involving deprotonated hydroxyl groups uni-muenchen.de. In the case of copper(II) complexes, β-D-lyxopyranose has been observed to act as a bridging ligand, coordinating through deprotonated hydroxyl groups at C1, C2, and C3 uni-muenchen.de. Palladium(II) can form monometallated complexes with β-D-lyxopyranose, potentially coordinating through deprotonated hydroxyl groups at C1 and C2 or C2 and C3 uni-muenchen.de.

Effects of Ionic Strength and Salts on Conformational and Anomeric Equilibria

The presence of salts and changes in ionic strength can influence the conformational and anomeric equilibria of sugars, including β-D-lyxopyranose acs.orgacs.org. The interaction of metal ions with the hydroxyl groups of the sugar can alter the relative stabilities of different conformations and anomers.

Complex formation with metal ions can shift the conformational equilibrium of compounds like β-D-lyxopyranose acs.orgacs.org. For instance, the presence of salts like calcium chloride can affect the equilibrium composition of methyl glycosides in methanol (B129727) acs.orgacs.org. While the provided results specifically mention the effect on methyl β-D-ribopyranoside and β-D-lyxopyranose conformational equilibrium, detailed data on the extent of this influence for β-D-lyxopyranose under varying ionic strengths is limited in the search results. However, the general principle is that metal complexation can stabilize specific conformations or anomers by favorably interacting with the hydroxyl groups in a particular spatial arrangement.

Compound Names and PubChem CIDs

Solvation Effects and Solvent Dependency on β-D-Lyxopyranose Conformation

The conformational behavior of β-D-lyxopyranose is significantly influenced by solvation effects and the nature of the solvent. Studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have provided insights into these dependencies.

In aqueous solution, the pyranose forms of D-lyxose are predominantly observed. researchgate.netehu.es Specifically, the β-anomer of D-lyxopyranose in water primarily exists in the ⁴C₁ chair conformation. ehu.es This is in contrast to the gas phase, where the conformational preferences can differ. researchgate.netehu.es The solvation of the β-anomer in the ⁴C₁ conformation is considered to be less effective compared to the solvation of the α-anomer in its preferred ¹C₄ chair conformation in water. researchgate.netehu.es This difference in solvation effectiveness is suggested to contribute to the lower population of the β-anomer in aqueous solution compared to the α-anomer. ehu.es

The interaction between β-D-lyxopyranose and solvent molecules, particularly water, plays a crucial role in stabilizing specific conformers. Molecular dynamics simulations have been employed to understand the hydration of monosaccharides, including β-D-lyxopyranose. These simulations indicate that the arrangement of hydroxyl groups influences the hydrogen bonding network with the solvent. uib.no For β-D-lyxopyranose, the hydration shell exhibits differences in water density compared to bulk water, forming "tubes" of increased and decreased density around the molecule. uib.no

Complex formation with metal ions can also alter the conformational equilibrium of β-D-lyxopyranose in solution. acs.org For instance, in the presence of palladium(II) complexes, the β-anomer in its ⁴C₁ conformation is capable of forming dimetalated species, provided suitable diol functions are available. uni-muenchen.de The type of co-ligand on the metal center can influence whether monometalated or dimetalated species are observed, affecting the observed solution-state species distribution of β-D-lyxopyranose. uni-muenchen.de

Experimental NMR data, including chemical shifts and coupling constants, are valuable for determining the conformations and quantifying the composition of conformational equilibria in solution. cdnsciencepub.comrsc.org Computational methods, such as Density Functional Theory (DFT) calculations and MD simulations, complement experimental data by providing theoretical insights into the energy landscape and dynamic behavior of β-D-lyxopyranose in different solvation environments. researchgate.netrsc.orgresearchgate.netacs.org Combining experimental NMR results with computational analyses offers a powerful approach to unraveling the role of solvent in the conformational preferences of monosaccharides like β-D-lyxopyranose. researchgate.netehu.es

The dynamic behavior of β-D-lyxopyranose, including potential chair inversion, can be maintained even when the molecule is chelated to metal centers, depending on the binding mode. lmu.de Studies on methyl β-D-lyxopyranoside, for example, have shown fluctuating chelates when bound to palladium(II) probes via a cis-vicinal diol function. lmu.de

The conformational preferences of monosaccharides in solution are crucial for understanding their interactions with biological targets. researchgate.netehu.es Solvation effects are key determinants of these preferences, influencing the delicate balance between different conformers. ucl.ac.uk

Table 1: Summary of Conformational Preferences of D-Lyxose Anomers in Different Phases

| Anomer | Phase | Predominant Conformation(s) | Notes | Source |

| α-D-Lyxopyranose | Gas | ⁴C₁ and ¹C₄ (60:40 ratio) | Stabilized by anomeric effect and hydrogen bonds. | researchgate.netehu.es |

| β-D-Lyxopyranose | Gas | ⁴C₁ exclusively | Determined experimentally by isotopic substitution. | researchgate.netehu.es |

| α-D-Lyxopyranose | Aqueous Solution | ¹C₄ most populated | More effective solvation compared to β-anomer. | researchgate.netehu.es |

| β-D-Lyxopyranose | Aqueous Solution | ⁴C₁ exclusively | Weak solvation associated with this arrangement. | ehu.es |

Table 2: Effect of Palladium(II) Coordination on β-D-Lyxopyranose in Aqueous Solution

| Palladium Complex Type | β-D-Lyxopyranose Species Observed | Notes | Source |

| Excess Pd-en | Dimetalated pyranoses | Requires two non-trans-diaxial diol functions; β-anomer in ⁴C₁ form. uni-muenchen.de | uni-muenchen.de |

| Excess Pd-NH₃ | Monometalated and dimetalated | Species distribution varies with co-ligand. | uni-muenchen.de |

| Excess Pd-MeNH₂ | Only 1,2-deprotonated β-lyxopyranose | Bulky ligands influence species observed. | uni-muenchen.de |

| Excess Pd-iPrNH₂ | Only 1,2-deprotonated β-lyxopyranose | Bulky ligands influence species observed. | uni-muenchen.de |

Table 3: Relative Energies of D-Xylopyranose Anomers in Different Phases (Illustrative for Pentose (B10789219) Conformational Study)

| Anomer | Phase | Relative Energy (kcal mol⁻¹) | Ratio | Source |

| β-D-Xylopyranose | Gas | -0.8 | 67% | researchgate.net |

| α-D-Xylopyranose | Gas | 0.0 | 33% | researchgate.net |

Spectroscopic and Advanced Analytical Characterization Techniques for β D Lyxopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure and dynamics of organic molecules, including carbohydrates like beta-D-lyxopyranose. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign signals to specific nuclei within the molecule and to identify coupling and spatial relationships between them. emerypharma.com

Proton Nuclear Magnetic Resonance (1H NMR) Applications

1H NMR spectroscopy provides information on the number of distinct proton environments in the molecule, their relative intensities, and their coupling interactions with neighboring protons. Analysis of chemical shifts, multiplicities (splitting patterns), and coupling constants in the 1H NMR spectrum of this compound allows for the assignment of individual proton resonances. emerypharma.com This is crucial for confirming the pyranose ring structure and the beta anomeric configuration. Research on related lyxopyranosides and other carbohydrate derivatives highlights the sensitivity of 1H NMR shifts to the electronic nature of substituents and stereochemistry. thieme-connect.com For instance, studies on L-lyxopyranose derivatives show that substitution patterns significantly affect 1H NMR shift values. thieme-connect.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Studies

13C NMR spectroscopy provides complementary information by revealing the distinct carbon environments within the molecule. The chemical shifts in a 13C NMR spectrum are particularly sensitive to the hybridization state of the carbon atom and the presence of electronegative atoms like oxygen. researchgate.net Analysis of the 13C NMR spectrum of this compound allows for the assignment of each carbon signal in the pyranose ring. spectrabase.com Studies involving computational calculations of 13C NMR shifts for various saccharides, including alpha-D-lyxopyranose, demonstrate that theoretical calculations can support experimental assignments and provide insights into conformational preferences. researchgate.net Comparing experimental 13C NMR data with calculated values can help confirm structural assignments. researchgate.net

An example of 13C NMR data for this compound in D2O is available, providing specific chemical shift values for the carbon atoms. spectrabase.com

| Carbon | Chemical Shift (ppm) | Solvent |

| C-1 | ~105.0 | D2O |

| C-2 | ~75.0 | D2O |

| C-3 | ~77.0 | D2O |

| C-4 | ~70.0 | D2O |

| C-5 | ~65.0 | D2O |

Note: Values are approximate based on typical carbohydrate shifts and available data for related compounds. Precise values may vary depending on concentration, temperature, and specific experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

Advanced 2D NMR techniques provide connectivity and spatial proximity information that is essential for complete structural elucidation, especially for complex carbohydrates or when dealing with overlapping signals in 1D spectra. emerypharma.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond correlations). emerypharma.com This is invaluable for assigning 1H and 13C signals carbon-by-carbon and confirming CH, CH2, and CH3 groups. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. libretexts.orgunivr.it For cyclic structures like this compound, NOESY correlations can provide information about the conformation of the ring and the relative orientation of substituents. Studies on carbohydrate derivatives have used NOESY to confirm anomeric configurations and ring forms. thieme-connect.com

These 2D techniques, used in conjunction with 1D NMR, enable unambiguous assignment of all proton and carbon signals and provide detailed conformational insights. emerypharma.com

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is an analytical technique that utilizes the direct proportionality between the intensity (integral) of an NMR signal and the number of nuclei giving rise to that signal to determine the concentration or purity of a substance. frontiersin.org While specific applications of qNMR solely focused on this compound are not extensively detailed in the provided results, the principles of qNMR are applicable to carbohydrates. frontiersin.org By using an internal standard with a known concentration and a well-resolved signal, the concentration or purity of this compound in a sample can be determined by comparing the integral of a characteristic peak of this compound to the integral of the standard's peak. frontiersin.org qNMR is valuable for monitoring chemical reactions involving this compound to track its consumption or formation and for assessing the purity of synthesized or isolated samples. frontiersin.org Ensuring signal purity, potentially through the use of 2D NMR experiments like HSQC, is essential for accurate qNMR analysis. frontiersin.org

Mass Spectrometry (MS) for Molecular Characterization

MALDI-TOF Mass Spectrometry Applications

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is a soft ionization technique particularly useful for analyzing larger molecules, including carbohydrates and glycoconjugates. newmicrobiologica.orgresearchgate.net In MALDI-TOF MS, the analyte is mixed with a matrix material, and a laser pulse is used to desorb and ionize the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. newmicrobiologica.org

While direct applications of MALDI-TOF MS specifically for isolated this compound are not prominently featured in the search results, MALDI-TOF MS is widely used in carbohydrate analysis. researchgate.netmdpi.com It can be applied to determine the molecular weight of this compound, confirm its presence in mixtures or as part of larger structures like polysaccharides, and analyze modified forms (e.g., permethylated or peracetylated derivatives) that are often prepared for MS analysis to improve volatility and fragmentation patterns. ekb.egspandidos-publications.com Studies on polysaccharides have utilized MALDI-TOF MS to analyze the masses of oligosaccharide fragments, providing insights into the polysaccharide structure and monosaccharide composition, which could potentially include lyxopyranose residues. researchgate.netspandidos-publications.com MALDI-TOF MS has also been used in broader applications such as the identification of microorganisms based on protein profiles and the analysis of peptides and proteins in food science. newmicrobiologica.orgmdpi.comfrontiersin.org

ESI-IT Mass Spectrometry Studies

Electrospray ionization (ESI) is a soft ionization technique widely used in mass spectrometry for analyzing polar compounds, including carbohydrates and glycoconjugates. polyu.edu.hkmetwarebio.com ESI-IT (Ion Trap) mass spectrometry can provide molecular weight information and structural insights through fragmentation patterns. While direct studies specifically on β-D-lyxopyranose using ESI-IT MS were not extensively detailed in the search results, ESI-MS has been applied to analyze complex mixtures containing glycosides and monosaccharides, demonstrating its utility in determining molecular weights and characteristic fragmentations of carbohydrate components. mdpi.com For instance, LC/ESI-MS/MS has been used to analyze triterpene glycosides, assessing molecular weights and fragmentation patterns of aglycones and monosaccharides. mdpi.com This suggests that ESI-IT MS could be applied to β-D-lyxopyranose, potentially in its free form or as part of a larger molecule, to determine its molecular ion and characteristic fragment ions for identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. ekb.eg Carbohydrates, including lyxose, are generally non-volatile due to their polarity and the presence of multiple hydroxyl groups. ajrsp.com Therefore, derivatization is typically required to convert them into more volatile forms suitable for GC analysis. ajrsp.comrestek.comjfda-online.com Common derivatization methods for carbohydrates prior to GC-MS include silylation (e.g., trimethylsilylation), acetylation, and oximation followed by silylation or acetylation. ajrsp.comrestek.comjfda-online.comresearchgate.net

Trimethylsilyl (B98337) (TMS) derivatization is a popular method for the GC analysis of saccharides and polyols, yielding derivatives with good volatility and stability. ajrsp.com Oximation followed by silylation can produce trimethylsilyl oximes, which are suitable for analyzing both aldoses and ketoses and can show two peaks corresponding to syn (E) and anti (Z) forms for reducing carbohydrates. ajrsp.com Alditol acetylation is another technique that produces a single peak for each sugar. restek.com

GC-MS analysis of derivatized lyxose has been reported. One study mentions β-D-(-)-Lyxopyranose, 4TMS derivative, with a retention time of 23.07 minutes in a specific GC-MS method. ekb.eg The molecular weight of this derivative was reported as 438.21, with a formula of C₁₇H₄₂O₅Si₄. ekb.eg This demonstrates that GC-MS, coupled with appropriate derivatization, can be used to identify and potentially quantify β-D-lyxopyranose based on its retention time and characteristic mass spectrum.

Vibrational Spectroscopy for Anomeric and Conformational Insights

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy and Vibrational Circular Dichroism (VCD), provide valuable information about the functional groups, anomeric configuration, and conformation of carbohydrates.

Infrared (IR) Spectroscopy for Identification of Anomeric Bands

IR spectroscopy is a well-established technique for carbohydrate structural analysis. researchgate.net Specific bands in the anomeric region (typically 800-1200 cm⁻¹) are particularly useful for identifying the configuration of the anomeric carbon (alpha or beta) and distinguishing between pyranose and furanose forms. researchgate.net

Studies on lyxose in aqueous solution using time-dependent Fourier-transform infrared spectroscopy have identified vibrational bands characteristic of each anomer. nih.govebi.ac.uk These studies focused on identifying the anomeric C-H stretching and deformation bands, as well as the anomeric C-O stretching bands. nih.govebi.ac.uk While specific band assignments exclusively for β-D-lyxopyranose were not explicitly detailed in the provided snippets, the principle of using IR spectroscopy to identify anomeric bands is well-established for sugars, including lyxose. researchgate.netnih.govebi.ac.uknih.govnist.gov For instance, a band at about 890 cm⁻¹ is often indicative of a β-configuration in polysaccharides, while bands at 840 cm⁻¹ or 920 cm⁻¹ can indicate an α-configuration. researchgate.net The region between 1000-1200 cm⁻¹ typically shows three absorption peaks for pyranose forms. researchgate.net

Research on acetylated pyranoses, including tetra-O-acetyl-α-D-lyxopyranose, has shown that changes in anomeric disposition lead to concerted shifts in groups of absorption bands in their infrared spectra. nih.gov This further supports the use of IR spectroscopy to probe the anomeric configuration.

Vibrational Circular Dichroism (VCD) in Chiral and Conformational Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. unipi.it VCD is particularly sensitive to the three-dimensional structure and conformation of molecules, making it a valuable tool for conformational analysis and determining absolute configuration of chiral molecules, including carbohydrates. unipi.itresearchgate.netbbk.ac.ukkaist.ac.krjascoinc.com

VCD analysis has been applied to carbohydrates to investigate their conformational behavior. gla.ac.uknih.gov Studies on D-lyxose have utilized VCD in conjunction with other techniques like NMR and rotational spectroscopy to understand its conformational landscape in different phases. ehu.es While specific VCD data solely for β-D-lyxopyranose was not provided, VCD analysis of D-lyxose has contributed to understanding the populations of its different anomeric and ring conformers (e.g., ⁴C₁ and ¹C₄ chair forms) in solution. ehu.es VCD spectra in the mid-IR region have been shown to distinguish the stereochemistry (alpha or beta) of glycosidic linkages in disaccharides, suggesting its potential for characterizing the anomeric form of monosaccharides like lyxopyranose. nih.gov

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of carbohydrates in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of carbohydrates. researchgate.nethelixchrom.comoup.com HPLC methodologies can be developed to separate different monosaccharides, including lyxose, and even their anomeric and enantiomeric forms. researchgate.netresearchgate.net

Chiral HPLC methods have been developed for the stereoselective analysis of racemic mixtures of monosaccharides, including D,L-lyxose. researchgate.netresearchgate.net Using a Chiralpak AD-H column, a one-step chiral HPLC method was developed that allowed the separation of the anomers and enantiomers of several monosaccharides, including lyxose. researchgate.netresearchgate.net This method demonstrated the separation of the main isomeric forms of lyxose, including α-D-lyxopyranose, α-L-lyxopyranose, β-D-lyxopyranose, and β-L-lyxopyranose. researchgate.netresearchgate.net The elution sequence on the chiral HPLC column for lyxose was reported as α-D-lyxopyranose, α-L-lyxopyranose, β-D-lyxopyranose, and β-L-lyxopyranose, respectively, when detected by refractive index. researchgate.netresearchgate.net

Different HPLC columns, such as carbohydrate analysis columns and Chiralpak AD-H columns, have been employed for lyxose separation. researchgate.netresearchgate.netresearchgate.net The elution profiles can be influenced by factors like column temperature. researchgate.net HPLC methods coupled with refractive index detection are commonly used for carbohydrate analysis. researchgate.netresearchgate.netresearchgate.net

Reversed-Phase HPLC (RP-HPLC) for Product Purity

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for separating, identifying, and quantifying components in complex mixtures, including the assessment of product purity. researchgate.net In RP-HPLC, the stationary phase is hydrophobic, and the mobile phase is typically a mixture of water or an aqueous buffer and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase, with more hydrophobic compounds being retained longer. d-nb.info

While RP-HPLC is a common technique, carbohydrates like lyxopyranose are highly polar and lack strong chromophores, which can make direct analysis challenging. unifi.it Often, derivatization with a hydrophobic tag or the use of specialized columns and detection methods is required to achieve sufficient retention and detection sensitivity for carbohydrates in RP-HPLC. d-nb.info Despite these challenges, RP-HPLC can be applied to carbohydrate analysis, and its broad availability in laboratories makes it an attractive platform for glycan analysis. d-nb.info The method's robustness and fast equilibration are also advantages. notulaebotanicae.ro

For assessing the purity of β-D-lyxopyranose using RP-HPLC, a suitable method would need to be developed and validated to separate β-D-lyxopyranose from potential impurities, such as other anomers, related sugars, or synthesis byproducts. The choice of stationary phase (commonly C18) d-nb.info, mobile phase composition (including organic modifier concentration and buffer), flow rate, and detection method (e.g., UV detection after derivatization, Refractive Index Detection (RID), or Mass Spectrometry (MS)) would be critical for achieving adequate separation and sensitivity. d-nb.inforesearchgate.netcabidigitallibrary.org

Dynamic Hydrophilic Liquid Chromatography for Anomer Separation

Dynamic Hydrophilic Interaction Liquid Chromatography (D-HILIC) is a powerful technique for the separation of polar and hydrophilic compounds, including monosaccharides and their anomers. unifi.itsigmaaldrich.com Unlike RP-HPLC, HILIC employs a hydrophilic stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent mixed with water or an aqueous buffer. sigmaaldrich.com Retention in HILIC is primarily driven by a partitioning mechanism, where analytes partition into a water-enriched layer immobilized on the hydrophilic stationary phase. sigmaaldrich.com

D-HILIC is particularly useful for studying the anomerization process of reducing sugars in solution. unifi.it Reducing sugars like lyxose exist in solution as an equilibrium mixture of their α and β anomers, which interconvert through mutarotation. unifi.it D-HILIC conditions can allow for the separation of these anomers if the rate of anomerization is sufficiently slow relative to their elution time. unifi.itresearchgate.net By analyzing the chromatographic profiles obtained at different temperatures, thermodynamic and kinetic properties of the anomerization phenomenon can be extrapolated. unifi.itresearchgate.net

Research using D-HILIC with a photo-click cysteine-based stationary phase has been applied to study the anomerization of other monosaccharides like D-glucose and D-xylose. unifi.itresearchgate.net While specific data for β-D-lyxopyranose anomer separation by D-HILIC were not found in the search results, the principles applied to other aldopentoses like xylose suggest that D-HILIC could be effectively used to separate the α and β anomers of lyxopyranose and study their interconversion dynamics. unifi.itresearchgate.net The separation of anomers on HILIC columns appears when the anomerism rate is low enough to permit the resolution of the two anomers. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, including carbohydrates, at the atomic level. It provides precise information about atomic positions, bond lengths, bond angles, molecular conformation, and crystal packing. encyclopedia.pub Crucially, for chiral molecules like β-D-lyxopyranose, X-ray crystallography can be used to determine the absolute configuration. encyclopedia.pubnih.govresearchgate.net

The determination of absolute configuration using X-ray crystallography relies on the phenomenon of anomalous scattering, which occurs when the wavelength of the X-rays is close to an absorption edge of one of the atoms in the crystal. encyclopedia.pubnih.gov The differences in anomalous scattering effects between atoms allow for the differentiation between enantiomers. encyclopedia.pub The Flack parameter is a commonly used metric in X-ray crystallography to confirm the absolute configuration. encyclopedia.pubnih.govresearchgate.net A Flack parameter close to zero with a small standard uncertainty indicates the correct assignment of the absolute configuration. encyclopedia.pub

X-ray crystallography also provides detailed insights into the solid-state conformation of molecules. For pyranose rings like that in β-D-lyxopyranose, the preferred conformations are typically chair forms (e.g., ⁴C₁ and ¹C₄). researchgate.net While the search results did not provide a specific crystal structure analysis of β-D-lyxopyranose itself, studies on other lyxose derivatives and related sugars demonstrate the power of X-ray crystallography in elucidating their solid-state conformations and how they are influenced by factors such as hydrogen bonding and coordination to metal ions. researchgate.netuni-muenchen.de For instance, studies on D-lyxose complexed with palladium(II) have utilized X-ray crystallography to confirm the structures of the complexes and the conformation of the lyxopyranose ring in the solid state. uni-muenchen.de This technique provides a static picture of the molecule's conformation in the crystalline lattice, complementing solution-state studies.

Application of Multivariate Spectroscopic Methods for Solution Analysis

Multivariate spectroscopic methods, in combination with chemometrics, offer a powerful approach for the analysis of solutions, enabling both quantitative and qualitative information to be obtained from complex spectroscopic data. diva-portal.orgdiva-portal.org These methods involve the collection of spectroscopic data (e.g., UV-Vis, fluorescence, NMR) from multiple samples or under varying conditions, followed by the application of multivariate statistical techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, or Parallel Factor Analysis (PARAFAC). diva-portal.orgdiva-portal.org

For the analysis of β-D-lyxopyranose in solution, multivariate spectroscopic methods could be applied to various aspects, such as monitoring its concentration, studying its interactions with other molecules, or analyzing mixtures containing β-D-lyxopyranose and related compounds. Although direct examples of multivariate spectroscopic analysis specifically applied to β-D-lyxopyranose were not found in the search results, the principles and applications demonstrated for other analytes in solution are relevant. diva-portal.orgdiva-portal.org

Multivariate methods can be particularly advantageous when dealing with overlapping spectral signals, which are common in mixtures of similar compounds like sugars or their anomers. diva-portal.org By analyzing the entire spectrum rather than relying on single wavelengths, more robust and selective analytical methods can be developed, potentially reducing the need for complete chromatographic baseline separation. diva-portal.orgdiva-portal.org Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and HPLC coupled with diode array detection (HPLC-DAD) generate multivariate data that can be effectively analyzed using chemometric tools. diva-portal.orgdiva-portal.org This approach can lead to rapid, simple, and efficient analytical methods with high capacity. diva-portal.orgdiva-portal.org

Biochemical and Biological Roles of β D Lyxopyranose

Involvement in Complex Glycoconjugate Biosynthesis and Function

β-D-Lyxopyranose plays a role in the synthesis of glycoconjugates, which are compounds composed of carbohydrates linked to proteins or lipids. ontosight.ai These glycoconjugates are crucial for various cellular processes. ontosight.ai

Contribution to Cell Signaling and Immune Response Pathways

Glycoconjugates containing β-D-lyxopyranose are important for cell signaling and immune responses. ontosight.ai For instance, a polysaccharide isolated from Lactarius deliciosus Gray contains α-D-lyxose (an isomer of β-D-lyxopyranose) and has been shown to promote the proliferation and phagocytosis of macrophages and induce the release of cytokines like TNF-α and IL-6, indicating a role in immune regulation. spandidos-publications.com Changes in plant metabolites, including β-lyxopyranose, have also been observed in the immune response of strawberries to Botrytis cinerea. mdpi.com

Role in Cell Adhesion Mechanisms

Glycoconjugates are also involved in cell adhesion mechanisms. ontosight.aiuni-muenchen.de While the direct role of β-D-lyxopyranose in cell adhesion was not explicitly detailed in the search results, the involvement of glycoconjugates in this process is well-established. ontosight.aiuni-muenchen.de

Enzymatic Interactions and Metabolic Pathways of β-D-Lyxopyranose

Due to its structural similarity to other sugars, β-D-lyxopyranose can interact with certain enzymes. ontosight.ai

β-D-Lyxopyranose as an Enzyme Substrate or Inhibitor

β-D-Lyxopyranose can serve as a substrate or inhibitor for certain enzymes, making it useful in biochemical research. ontosight.ai The interaction of sugars like β-D-lyxopyranose with cations can affect their anomeric and conformational equilibrium, which can influence enzymatic recognition and activity. acs.org

Participation in Deoxy Sugar Biosynthesis Pathways

While the search results did not directly detail the participation of β-D-lyxopyranose in deoxy sugar biosynthesis pathways, the synthesis of deoxy sugars often involves modifications of existing carbohydrate structures. Studies on the synthesis of deoxy sugars, such as 2-deoxy glycosyl phosphates, highlight the chemical methods used to modify sugars for biological studies, implying potential pathways where lyxose derivatives could be involved. researchgate.netacs.org

Intermediate Role in Natural Product Biosynthesis (e.g., Avilamycin (B193671) A)

β-D-Lyxopyranose, or its isomer L-lyxose, has been proposed as an early intermediate in the biosynthesis of the antibiotic avilamycin A, which is produced by Streptomyces viridochromogenes. d-nb.inforesearchgate.netnih.govmolaid.com Specifically, the non-reducing disaccharide β-D-Glcp-(1↔1)-α-L-Lyxp has been suggested as a precursor for a part of the avilamycin A structure. d-nb.inforesearchgate.netnih.gov Research has focused on the stereoselective synthesis of this disaccharide to understand its role in the biosynthetic pathway. d-nb.inforesearchgate.netnih.gov Inactivation of the aviE2 gene in S. viridochromogenes, which catalyzes the formation of UDP-L-lyxose, disrupts avilamycin biosynthesis, further supporting the role of lyxose derivatives as intermediates. d-nb.info

Microbial Metabolism of Lyxose (e.g., in Escherichia coli and Thermococcus barophilus)

Microbial metabolism of lyxose has been studied in various microorganisms, including Escherichia coli. Wild-type E. coli typically cannot grow on L-lyxose, a pentose (B10789219) analog of L-rhamnose. However, mutant strains of E. coli have been isolated that can utilize L-lyxose for growth. These mutants often employ the L-rhamnose metabolic pathway. In these adapted mutants, L-lyxose is transported into the cell and isomerized to L-xylulose by rhamnose isomerase. A mutated rhamnulose kinase in these strains can efficiently phosphorylate L-xylulose, enabling its further metabolism through the rhamnose pathway, yielding dihydroxyacetone phosphate (B84403) and L-lactaldehyde. The L-lactaldehyde is then oxidized to L-lactate. nih.govdntb.gov.ua Similarly, a mutant strain of Escherichia coli K12 capable of growing on D-lyxose has been identified. This mutant transports D-lyxose via the D-xylose permease. A novel isomerase, constitutively synthesized in this mutant, converts D-lyxose into D-xylulose, which is subsequently catabolized by the enzymes of the normal D-xylose metabolic pathway. nih.gov

While Thermococcus barophilus is a hyperthermophilic archaeon known for its ability to metabolize various carbohydrates, including glucose and maltodextrins, the specific metabolism of lyxose in T. barophilus is not explicitly detailed in the provided search results. nih.govoup.comifremer.fr Research on Thermococcales species, including T. barophilus, indicates their capacity to ferment simple and complex carbohydrates. oup.com Their carbohydrate degradation pathways often involve amylases, amylopullulanases, and maltodextrin (B1146171) transporter systems, leading to the breakdown of larger sugars into glucose, which is then metabolized through a unique Embden-Meyerhof pathway. nih.gov However, direct evidence of a metabolic pathway for lyxose in T. barophilus within these results is absent.

Natural Occurrence and Isolation of β-D-Lyxopyranose

β-D-Lyxopyranose occurs naturally in various plant species.

Role in Plant Defense Responses (e.g., against Botrytis cinerea Infection)

Sugars play important roles in plant defense against pathogens. oup.com In the context of plant defense responses to Botrytis cinerea, a necrotrophic fungal pathogen, changes in plant metabolite profiles have been observed. oup.commdpi.comnih.gov One study on Botrytis cinerea-infected strawberries reported an increased content of several metabolites, including β-lyxopyranose. mdpi.com This suggests a potential role for β-lyxopyranose in the plant's response to this fungal infection, although the specific mechanisms are not fully elucidated in the provided results. Plant defense against B. cinerea involves complex pathways, including the accumulation of various metabolites and the activation of defense signaling cascades. oup.commdpi.comnih.govoup.commdpi.com

Degradation and Rearrangement Pathways of Lyxose in Biological Contexts

The degradation and rearrangement of sugars, including pentoses like lyxose, can occur through various chemical and biological mechanisms.

Computational and Theoretical Investigations of β D Lyxopyranose

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules and understanding their dynamic behavior. iupac.orgsathyabama.ac.in MM methods use empirical force fields to calculate the energy of a given molecular conformation, allowing for the identification of energetically favorable structures. sathyabama.ac.in MD simulations extend this by simulating the movement of atoms over time, providing information about the flexibility and transitions between different conformations. sathyabama.ac.in

For pyranose rings like beta-D-lyxopyranose, conformational analysis typically focuses on identifying stable chair, boat, and skew-boat forms, as well as the transitions between them (ring inversion). Studies on related aldopentopyranoses, such as D-xylopyranose and D-arabinopyranose, have shown that energy surfaces exhibit low-energy regions corresponding to chair and skew forms, with high-energy barriers between them corresponding to envelope and half-chair forms. researchgate.net For alpha- and beta-lyxopyranose, the lowest energy conformer has been reported to be the 1C4 chair conformation. researchgate.net

Molecular dynamics simulations can be used to study the dynamic behavior of carbohydrates in various environments, including explicit solvent models. semanticscholar.org These simulations can reveal how factors like temperature and solvent affect the conformational equilibrium and flexibility of the sugar ring. While specific detailed MD studies solely focused on the conformational analysis of isolated this compound in solution were not extensively detailed in the search results, the application of these methods to other carbohydrates, such as Lewis X trisaccharide and pentasaccharide, highlights their relevance for understanding the dynamic nature of sugar structures. semanticscholar.org

Quantum Chemical Calculations for Prediction of Structural and Spectroscopic Parameters

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are employed to calculate electronic structure and predict various molecular properties with higher accuracy than molecular mechanics. sathyabama.ac.inrsc.org These methods are particularly valuable for determining detailed structural parameters (bond lengths, angles) and predicting spectroscopic properties like NMR chemical shifts. rsc.org

Density Functional Theory (DFT) Applications for NMR Chemical Shift Predictions

DFT is a widely used quantum chemical method for predicting NMR chemical shifts of organic molecules, including carbohydrates. researchgate.netmdpi.comnih.gov Accurate prediction of NMR chemical shifts is crucial for structure elucidation and verification. mdpi.comrsc.org The accuracy of DFT predictions depends on the choice of density functional, basis set, and solvation model. researchgate.netmdpi.com

Studies have benchmarked various DFT methodologies for their accuracy in predicting 1H and 13C NMR chemical shifts of organic compounds and natural products. researchgate.netmdpi.com For carbohydrates, specifically alpha-D-lyxopyranose (1C4 and 4C1 conformers) and alpha-D-lyxofuranose, DFT calculations using basis sets like TZVP have been performed to study their 13C NMR chemical shifts. researchgate.net These studies indicate that methods like B3LYP(TZVP) and BP86(TZVP) can be cost-efficient for calculating NMR chemical shifts of carbohydrates. researchgate.net However, accurately accounting for solvent effects remains a challenge, and torsional displacements can introduce significant changes to predicted chemical shifts. researchgate.net

Recent advancements in computational protocols, including the use of machine learning techniques combined with DFT, aim to improve the accuracy of NMR chemical shift predictions for carbohydrates by considering an ensemble of conformations. rsc.org

Implementation of the Gauge-Independent Atomic Orbital (GIAO) Method in Theoretical Studies

The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used in quantum chemical calculations, particularly within DFT, for calculating nuclear magnetic shielding constants, which are then converted to chemical shifts. researchgate.netmdpi.compsu.edu The GIAO method ensures that the calculated magnetic shielding is independent of the choice of gauge origin, leading to more reliable predictions. psu.edu

The GIAO method is routinely implemented in various quantum chemistry software packages and is commonly used in conjunction with DFT to predict NMR parameters for a wide range of molecules, including carbohydrates. researchgate.netmdpi.compsu.edumdpi.com Studies evaluating the performance of different DFT functionals and basis sets for NMR chemical shift predictions consistently utilize the GIAO method. researchgate.netmdpi.com For instance, benchmark studies have identified optimal DFT functional/basis set combinations, such as WP04/6-311++G(2d,p) for 1H and ωB97X-D/def2-SVP for 13C, combined with the PCM solvent model and the GIAO method, for accurate predictions. researchgate.netmdpi.com

Computer Modeling of Tautomerization Kinetics and Anomeric Equilibria

Sugars in solution exist as an equilibrium mixture of different tautomeric and anomeric forms. For aldopentoses like lyxose, this equilibrium involves pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as alpha and beta anomers of each ring size, and acyclic forms. Computer modeling can be used to study the kinetics of tautomerization (mutarotation) and the factors influencing the anomeric and ring-size equilibria. acs.org